

Spectroscopic Deep Dive: Unraveling the Structure of Berkeleyamide C

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Compound of Interest

Compound Name: Berkeleyamide C

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A detailed technical guide providing an in-depth spectroscopic analysis of **Berkeleyamide C**, a novel amide isolated from the acid lake fungus *Penicillium rubrum*, is now available for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of the analytical techniques used to elucidate the structure of this promising bioactive compound.

Berkeleyamide C, with the molecular formula $C_{22}H_{26}N_2O_6$ as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS), is part of a family of amides known as the Berkeleyamides.^[1] These compounds have garnered scientific interest due to their potential as inhibitors of matrix metalloproteinase-3 (MMP-3) and caspase-1, enzymes implicated in cancer and inflammatory diseases.

The structural elucidation of **Berkeleyamide C** was primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following sections detail the experimental protocols and a summary of the key spectroscopic data.

Experimental Protocols

Isolation of Berkeleyamide C

Berkeleyamide C was isolated from the organic extracts of the fungus *Penicillium rubrum*, which was cultured from a water sample taken from the Berkeley Pit Lake in Butte, Montana. The fungus was grown in a liquid potato dextrose broth. The culture was then filtered, and the

filtrate was extracted with an organic solvent. The resulting extract was subjected to further purification steps to yield **Berkeleyamide C**.

Spectroscopic Analysis

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source. Nuclear magnetic resonance (NMR) spectra, including ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (such as COSY and HMBC), were recorded on a spectrometer. The data from these experiments were crucial in piecing together the complex structure of **Berkeleyamide C**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Berkeleyamide C**.

Table 1: Mass Spectrometry Data for **Berkeleyamide C**

Parameter	Value
Molecular Formula	$\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_6$
Method	HRESIMS

Table 2: Key ^{13}C NMR Chemical Shifts for the 4-Pyridone Ring of **Berkeleyamide C**

Carbon Atom	Chemical Shift (δ) in ppm
Carbonyl (C=O)	~163.4

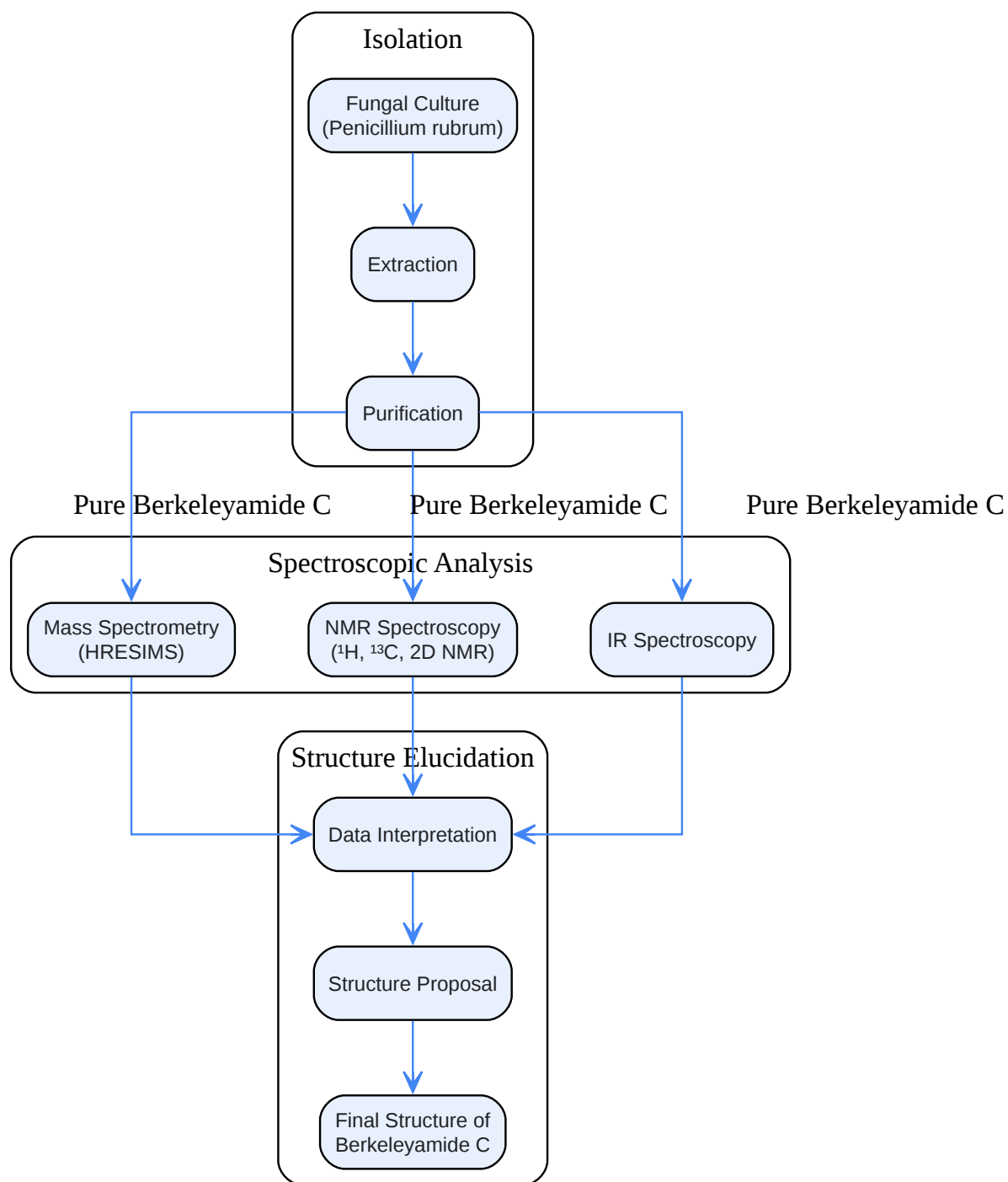
Note: A complete, publicly available table of all ^1H and ^{13}C NMR chemical shifts for **Berkeleyamide C** is not available in the reviewed literature. The provided data is based on descriptive accounts of the spectra.[\[1\]](#)

Structural Insights from Spectroscopic Data

The analysis of the NMR spectra revealed the presence of an N-ethyl-2-hydroxy-4-pyridone ring within the structure of **Berkeleyamide C**.^[1] This was a key finding that differentiated it from other related Berkeleyamides. The IR spectrum further supported this with a characteristic carbonyl stretch for a 4-pyridone ring observed at 1634 cm^{-1} .^[1] The comprehensive analysis of 1D and 2D NMR data allowed for the complete assignment of the proton and carbon signals, leading to the final elucidated structure of **Berkeleyamide C**.

Experimental and Analytical Workflow

The logical flow of the isolation and structural elucidation process for **Berkeleyamide C** can be visualized as follows:



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Figure 1. Workflow for the isolation and structural elucidation of **Berkeleyamide C**.

This guide provides a foundational understanding of the spectroscopic analysis of **Berkeleyamide C**. For further in-depth study, researchers are encouraged to consult the primary literature on the isolation and characterization of the Berkeleyamides.

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References

- 1. dokumen.pub [dokumen.pub]
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